molecular formula C27H25N3O4 B5523269 N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide

N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide

Cat. No.: B5523269
M. Wt: 455.5 g/mol
InChI Key: IGLOVUFDHADNAO-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide is a complex organic compound that features a combination of aromatic rings, amide groups, and a phthalimide moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide may have potential as a pharmaceutical intermediate or active ingredient. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide typically involves multiple steps:

    Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Acylation reaction: The phthalimide is then acylated using an appropriate acyl chloride or anhydride to introduce the acetyl group.

    Amidation: The resulting intermediate is reacted with 2,6-dimethylaniline and phenylacetic acid under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and amide groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-phenylacetamide: Lacks the phthalimide moiety.

    2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide: Lacks the 2,6-dimethylphenyl group.

    N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide: Lacks the phenyl group.

Uniqueness

N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-17-10-9-11-18(2)23(17)28-25(32)24(19-12-5-4-6-13-19)29(3)22(31)16-30-26(33)20-14-7-8-15-21(20)27(30)34/h4-15,24H,16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLOVUFDHADNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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